1,2-Dihydro-Betamethasone 17,21-Dipropionate is a synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It is primarily utilized in dermatological formulations and is recognized as an impurity of Betamethasone Dipropionate. The compound's chemical formula is CHF O, and its CAS number is 80163-83-3. This compound is classified under the category of corticosteroids, which are widely used in various therapeutic applications.
1,2-Dihydro-Betamethasone 17,21-Dipropionate is derived from Betamethasone, a well-known corticosteroid. The classification of this compound falls under synthetic corticosteroids, which are designed to mimic the effects of natural hormones produced by the adrenal glands. Its primary therapeutic applications include treating inflammatory skin conditions and other disorders requiring immunosuppression.
The synthesis of 1,2-Dihydro-Betamethasone 17,21-Dipropionate typically involves several key steps:
In industrial settings, the synthesis process is scaled up using large reactors equipped with automated systems to enhance efficiency and ensure compliance with regulatory standards. Quality control measures are implemented throughout the production process to maintain the potency and purity of the final product .
The molecular structure of 1,2-Dihydro-Betamethasone 17,21-Dipropionate features a steroid backbone typical of glucocorticoids. Key structural details include:
1,2-Dihydro-Betamethasone 17,21-Dipropionate can undergo various chemical reactions:
1,2-Dihydro-Betamethasone 17,21-Dipropionate exerts its pharmacological effects primarily through interaction with glucocorticoid receptors located in various tissues. Upon binding to these receptors:
The absorption and distribution of this compound can be influenced by factors such as formulation type (e.g., cream vs. ointment), integrity of the skin barrier, and use of occlusive dressings.
1,2-Dihydro-Betamethasone 17,21-Dipropionate has several scientific uses:
This compound serves as an important reference standard in pharmaceutical research and development, particularly for quality control assessments during drug formulation processes .
The compound designated as 1,2-Dihydro-Betamethasone 17,21-Dipropionate possesses the formal IUPAC name:(8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-(propionyloxy)acetyl)-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate [4] [6]. This systematic name encodes critical stereochemical and functional group information:
Table 1: Structural Features of 1,2-Dihydro-Betamethasone 17,21-Dipropionate
Position | Modification | Biological Significance |
---|---|---|
C1-C2 | Saturation (dihydro) | Alters metabolic stability |
C9 | Fluorine substitution | Enhances receptor binding affinity |
C11 | β-hydroxyl group | Essential for transrepression activity |
C16 | β-methyl group | Reduces mineralocorticoid activity |
C17/C21 | Propionate esters | Increases lipophilicity and topical residency time |
The molecular formula C₂₈H₃₉FO₇ (MW: 506.60 g/mol) distinguishes it from closely related corticosteroids through key structural differences [1] [4]:
The addition of two propionyl groups (+ 2 × C₃H₄O₂) and reduction of the C1-C2 bond (+ 2H) account for the 114.14 g/mol increase.
Comparison with Betamethasone Dipropionate:
Table 3: Molecular Weight Comparison of Corticosteroids
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Differences |
---|---|---|---|
Betamethasone (base) | C₂₂H₂₉FO₅ | 392.46 | No esters, Δ⁴-ene-3-one |
Betamethasone 17,21-Dipropionate | C₂₈H₃₇FO₇ | 504.59 | Δ¹,⁴-diene with C17/C21 propionates |
1,2-Dihydro-Betamethasone 17,21-Dipropionate | C₂₈H₃₉FO₇ | 506.60 | C1-C2 saturation + C17/C21 propionates |
Betamethasone Valerate | C₂₇H₃₇FO₆ | 476.58 | C17 valerate, Δ⁴-ene-3-one |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: